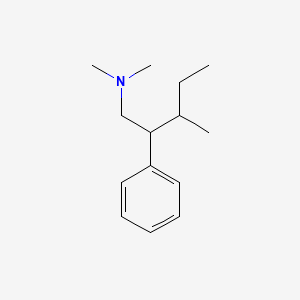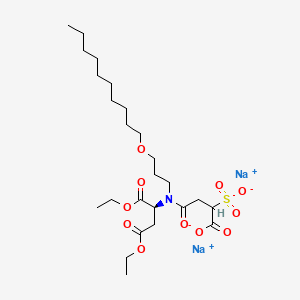![molecular formula C14H14N2O3 B14694649 Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- CAS No. 25836-86-6](/img/structure/B14694649.png)
Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-[2-(4-nitrophenoxy)ethyl]-: is a chemical compound with the molecular formula C14H14N2O3. It is known for its unique structure, which includes a benzenamine core attached to a 4-nitrophenoxyethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- typically involves the reaction of benzenamine with 2-(4-nitrophenoxy)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Nitric acid, sulfuric acid, chlorosulfonic acid.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of nitroso derivatives.
Substitution: Introduction of nitro, sulfonyl, or other functional groups.
Applications De Recherche Scientifique
Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- involves its interaction with specific molecular targets. The nitrophenoxyethyl group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The benzenamine core can undergo electrophilic substitution, allowing the compound to modify biological macromolecules and alter their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, N-ethyl-: Similar structure but lacks the nitrophenoxyethyl group.
Benzenamine, 2-ethyl-: Similar structure but with an ethyl group instead of the nitrophenoxyethyl group
Uniqueness
Benzenamine, N-[2-(4-nitrophenoxy)ethyl]- is unique due to the presence of the nitrophenoxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and participate in various chemical reactions, making it more versatile compared to its analogs .
Propriétés
Numéro CAS |
25836-86-6 |
|---|---|
Formule moléculaire |
C14H14N2O3 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
N-[2-(4-nitrophenoxy)ethyl]aniline |
InChI |
InChI=1S/C14H14N2O3/c17-16(18)13-6-8-14(9-7-13)19-11-10-15-12-4-2-1-3-5-12/h1-9,15H,10-11H2 |
Clé InChI |
WQBWLBFYGGLJTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



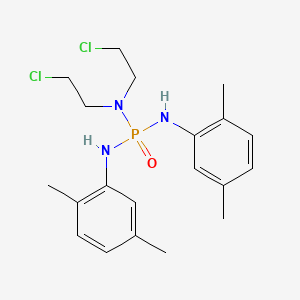
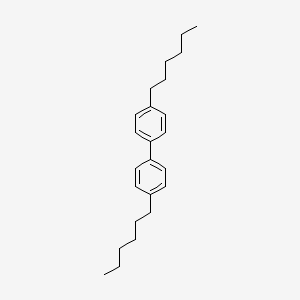
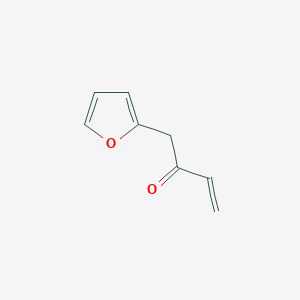
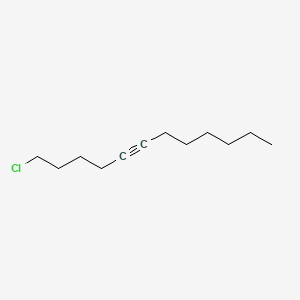
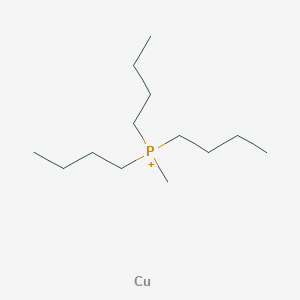
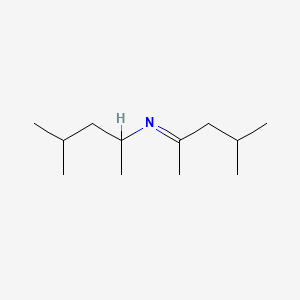
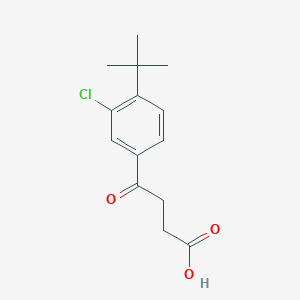
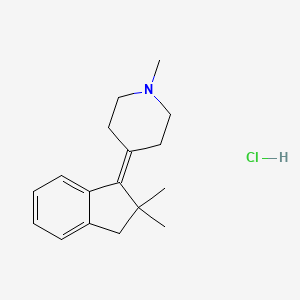
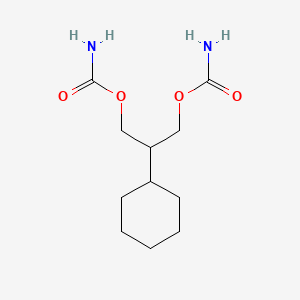
![Butane-1,4-diol;hexanedioic acid;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14694637.png)
